N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a pyrazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the hydroxypropyl group. The pyrazole ring is then synthesized and sulfonamide functionality is introduced in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-dimethyl-1H-pyrazole-4-sulfonamide
- N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(3-(furan-3-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-6-4-12(17)11-5-7-20-8-11/h5,7-8,12,14,17H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGFKJTCWQJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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